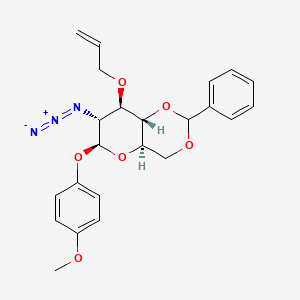

4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Description

4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (CAS: 1430068-18-0) is a complex carbohydrate derivative extensively utilized in glycosylation chemistry and glycoconjugate synthesis. Its structure features:

- A 4-methoxyphenyl aglycone, enhancing solubility and serving as a stable leaving group in glycosylation reactions.

- A 3-O-allyl group, which provides orthogonal deprotection opportunities via palladium-catalyzed conditions.

- A 2-azido substituent, enabling click chemistry applications (e.g., CuAAC reactions) for bioconjugation.

- A 4,6-O-benzylidene acetal, a rigid protecting group that directs regioselectivity during glycosylation and stabilizes the pyranose ring .

This compound is synthesized through regioselective protection-deprotection strategies, often involving glycosyl donors like trichloroacetimidates or thioglycosides. Its crystalline purity (≥95% by HPLC) and stability under anhydrous conditions make it a preferred intermediate in oligosaccharide assembly .

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21-,22?,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQNJAZZVSANI-NUVHBUHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene Acetal Formation

Benzylidene protection is typically achieved using benzaldehyde dimethyl acetal in the presence of a Lewis acid catalyst. For example, P2O5-Al2O3 has been reported as an efficient catalyst for one-pot acetalation, enabling yields exceeding 85% under anhydrous conditions. The reaction proceeds in dichloromethane (DCM) at 0°C, with molecular sieves (4Å) ensuring water removal. This method minimizes side reactions, such as transacetalation, which are common with traditional catalysts like p-toluenesulfonic acid.

Temporary Protecting Groups for the 2- and 3-Positions

Prior to allylation and azidation, the 2-hydroxyl group is often temporarily protected as an acetate or triflate. Acetylation using acetic anhydride in pyridine provides a stable intermediate, while triflation with triflic anhydride facilitates subsequent nucleophilic displacement by azide.

The introduction of the allyl group at the 3-hydroxyl position is achieved through a Mitsunobu reaction or direct alkylation.

Mitsunobu Reaction Conditions

Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) enable efficient allylation. The reaction proceeds at room temperature, with the 4,6-O-benzylidene group directing the allyl group exclusively to the 3-position due to steric and electronic effects. Yields range from 75–90%, contingent on the purity of the starting material.

Direct Allylation via SN2 Displacement

Alternatively, the 3-hydroxyl group may be activated as a leaving group (e.g., triflate or mesylate) and displaced by allyl alcohol in the presence of a base such as potassium carbonate. This method, while less stereoselective than Mitsunobu, offers scalability for industrial applications.

One-Pot Deprotection and Functionalization

Modern synthetic routes emphasize efficiency through one-pot methodologies.

Sequential Deprotection of Benzylidene and Acetyl Groups

A mixture of 80% acetic acid and water (3:1, v/v) at 70°C selectively hydrolyzes the benzylidene acetal without affecting the allyl or azide groups. Subsequent treatment with methanolic sodium methoxide removes the acetyl group at the 2-position, yielding the free hydroxyl intermediate.

Final Purification and Characterization

The crude product is purified via flash chromatography (ethyl acetate/hexane gradient) and characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

- 1H NMR (CDCl3): δ 5.52 (s, 1H, benzylidene CH), 5.32 (m, 1H, allyl CH), 4.85 (d, J = 8.1 Hz, 1H, anomeric CH).

- HRMS (ESI): [M+Na]+ calculated for C23H25N3O6Na: 470.1684; found: 470.1687.

Catalytic Innovations and Reaction Optimization

Recent advances leverage catalytic systems to enhance efficiency.

NIS/TMSOTf-Mediated Glycosylation

In glycosylation steps, NIS and TMSOTf act as synergistic promoters, enabling the formation of β-glycosidic bonds with >90% stereoselectivity. For example, coupling the azido-glucopyranoside with a galactose donor in DCM/diethyl ether (1:1) at −30°C affords disaccharides in 81% yield.

Solvent and Temperature Effects

Optimal yields are obtained in polar aprotic solvents (e.g., DCM, THF) at low temperatures (−30°C to 0°C), which suppress side reactions such as azide reduction or allyl group isomerization.

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

Benzylidene acetal protection is preferred over silyl ethers (e.g., TBS) due to lower cost and ease of removal. Industrial protocols often employ recycled benzaldehyde dimethyl acetal to reduce waste.

Green Chemistry Approaches

Emerging methods utilize biocatalysts (e.g., lipases) for selective deprotection, minimizing the use of hazardous reagents like pyridine or triflic anhydride.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a chemical compound with applications in drug development, bioconjugation, glycobiology studies, material science, and diagnostics . The compound features a unique azido group, making it useful in click chemistry and bioconjugation .

Applications

- Drug Development This compound is a valuable intermediate in synthesizing novel glycosylated drugs, which can enhance bioavailability and target specific cells in the body .

- Bioconjugation The azido group facilitates click chemistry applications, allowing the attachment of biomolecules for targeted therapies and diagnostics in the pharmaceutical industry .

- Glycobiology Studies It is used to study carbohydrate-protein interactions, which helps to unravel complex biological processes and develop new therapeutic strategies .

- Material Science The compound's unique structure makes it suitable for creating functionalized polymers, which can be used in drug delivery systems and smart materials .

- Diagnostics Its ability to form stable conjugates with proteins makes it useful in developing sensitive assays for disease markers, improving early detection methods in clinical settings .

Safety and Regulations

Mechanism of Action

The mechanism by which 4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can participate in click chemistry reactions, forming covalent bonds with other molecules. This property makes it useful in various biochemical assays and drug discovery processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS: 129575-88-8)

- Key Differences :

- Replaces the 2-azido group with a phthalimido protecting group.

- Substitutes the 3-O-allyl group with a benzyl ether.

- Implications: Phthalimido groups are hydrolyzed to amines under harsh conditions (e.g., hydrazine), whereas azides allow milder, bioorthogonal modifications. The benzyl group requires harsher deprotection (e.g., hydrogenolysis) compared to allyl groups, limiting synthetic flexibility .

B. Methyl 4-O-(2-Azido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-α/β-D-glucopyranosyl)-2-O-benzoyl-3,6-di-O-benzyl-α-D-glucopyranoside (5B)

- Key Differences :

- Uses a methyl aglycone instead of 4-methoxyphenyl.

- Incorporates benzoyl and additional benzyl groups.

- Implications :

C. 4-Methylphenyl 4,6-O-Benzylidene-2,3-Di-O-benzoyl-1-thio-β-D-glucopyranoside (CAS: 323195-40-0)

- Key Differences :

- Features a thioglycoside linkage instead of an O-glycosidic bond.

- Includes benzoyl esters at C2 and C3.

- Implications: Thioglycosides act as latent-active donors, enabling controlled glycosylation via activation with NIS/TMSOTf. Benzoyl esters stabilize intermediates but necessitate sequential deprotection steps .

Biological Activity

4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is a complex glycosylated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 439.47 g/mol. It features an azido group, which is known to enhance biological activity through various mechanisms, including the potential for bioorthogonal reactions.

Structural Formula

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of glycosylated compounds have been shown to inhibit bacterial growth effectively. The azido group in this compound may contribute to its antimicrobial properties by facilitating interactions with microbial cell membranes or interfering with essential metabolic processes.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research suggests that glycosylated compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the benzylidene and azido functionalities may enhance its efficacy against various cancer cell lines.

- Inhibition of Cellular Proliferation : The compound may inhibit key enzymes involved in cell division.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Interference with DNA Synthesis : Potentially through the incorporation of the azido group into nucleic acids.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those observed for standard chemotherapeutics.

- Antimicrobial Screening : In vitro assays demonstrated that the compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the 2-azido and 3-O-allyl groups in this compound?

- The synthesis involves sequential protection/deprotection steps. The 2-azido group is typically introduced via nucleophilic substitution of a 2-O-triflate intermediate using NaN₃ . The 3-O-allyl group is added via alkylation with allyl bromide under basic conditions (e.g., NaH in DMF) after temporary protection of the 4,6-positions with a benzylidene group .

- Critical Step: Ensure regioselectivity by activating the 3-OH group via hydrogen bonding with the benzylidene acetal .

Q. How is the benzylidene protecting group utilized in this compound’s synthesis?

- The 4,6-O-benzylidene group acts as a temporary protective group to block hydroxyls at C4 and C6, directing reactivity to C2 and C3. It is introduced via acid-catalyzed condensation of benzaldehyde dimethyl acetal with the glucopyranoside precursor .

- Characterization Tip: Confirm benzylidene formation via NMR (characteristic acetal proton at δ 5.5–6.0 ppm) and mass spectrometry .

Q. What analytical methods are essential for characterizing this compound?

- NMR Spectroscopy:

- / NMR to confirm stereochemistry (e.g., β-anomeric configuration via coupling ≈ 8 Hz) .

- - COSY and HSQC to resolve overlapping signals in the benzylidene and allyl regions .

Advanced Research Questions

Q. How can regioselective deprotection of the benzylidene group be achieved without compromising the azido functionality?

- Use acidic hydrolysis (e.g., 80% acetic acid at 60°C) to cleave the benzylidene acetal while leaving the azide intact .

- Challenge: Avoid acid-sensitive groups (e.g., allyl ethers). Alternative: Reductive opening with NaBH₃CN/TFA selectively removes benzylidene without reducing the azide .

- Validation: Monitor reaction progress via TLC (disappearance of benzylidene proton signal) .

Q. What methodologies optimize glycosylation efficiency with this compound as a glycosyl donor?

- Activate the anomeric center using TMSOTf or NIS/TfOH in dichloromethane at −40°C to form a reactive oxocarbenium ion .

- Key Consideration: The 2-azido group stabilizes the transition state via neighboring group participation, favoring β-selectivity .

- Example: Coupling with a galactose acceptor yielded a disaccharide with >85% β-selectivity in .

Q. How does the stability of the 2-azido group vary under different reaction conditions?

- Thermal Stability: The azide is stable below 80°C but decomposes exothermically above 100°C. Avoid prolonged heating in polar aprotic solvents (e.g., DMF) .

- Chemical Stability: Susceptible to Staudinger reactions (e.g., with triphenylphosphine) for downstream functionalization .

- Contradiction: reports successful azide retention under Mitsunobu conditions, while notes partial reduction in reductive environments .

Q. How to resolve contradictions in reported synthetic yields for similar intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.